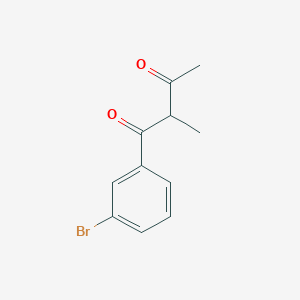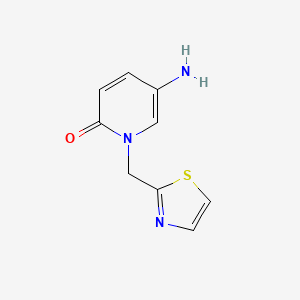
5-Amino-1-(1,3-thiazol-2-ylmethyl)-1,2-dihydropyridin-2-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Amino-1-(1,3-thiazol-2-ylmethyl)-1,2-dihydropyridin-2-one is a heterocyclic compound that has garnered interest due to its unique chemical structure and potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. The compound features a pyridinone core substituted with an amino group and a thiazolylmethyl group, which contribute to its diverse reactivity and biological activity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-Amino-1-(1,3-thiazol-2-ylmethyl)-1,2-dihydropyridin-2-one typically involves multi-step reactions starting from readily available precursors. One common synthetic route includes the condensation of 2-aminothiazole with an appropriate aldehyde to form the thiazolylmethyl intermediate. This intermediate is then reacted with a suitable pyridinone derivative under controlled conditions to yield the target compound. The reaction conditions often involve the use of solvents such as ethanol or methanol and catalysts like p-toluenesulfonic acid to facilitate the condensation reactions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process optimization focuses on maximizing yield and purity while minimizing production costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Analyse Chemischer Reaktionen
Types of Reactions
5-Amino-1-(1,3-thiazol-2-ylmethyl)-1,2-dihydropyridin-2-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.
Reduction: The compound can be reduced to form corresponding amines or hydrazines.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride or lithium aluminum hydride for reduction, and nucleophiles like amines or thiols for substitution reactions. The reactions are typically carried out under mild to moderate conditions, with careful control of temperature and pH to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions include nitroso and nitro derivatives from oxidation, amines and hydrazines from reduction, and various substituted derivatives from nucleophilic substitution. These products can further undergo additional transformations to yield a wide range of compounds with diverse chemical and biological properties .
Wissenschaftliche Forschungsanwendungen
Chemistry: The compound serves as a versatile building block for the synthesis of complex heterocyclic molecules and functional materials.
Biology: It exhibits significant biological activity, including antimicrobial, antiviral, and anticancer properties, making it a valuable lead compound for drug discovery and development.
Medicine: The compound has shown promise in the treatment of various diseases, including bacterial infections, viral infections, and cancer. Its unique structure allows for the design of targeted therapies with improved efficacy and reduced side effects.
Wirkmechanismus
The mechanism of action of 5-Amino-1-(1,3-thiazol-2-ylmethyl)-1,2-dihydropyridin-2-one involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of bacterial enzymes, leading to the disruption of essential cellular processes and ultimately causing cell death. In cancer cells, the compound may interfere with signaling pathways involved in cell proliferation and survival, inducing apoptosis and inhibiting tumor growth.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
5-Amino-1-(1,3-thiazol-2-ylmethyl)-1,2-dihydropyridin-2-one: shares structural similarities with other heterocyclic compounds, such as:
Uniqueness
The uniqueness of this compound lies in its combination of a pyridinone core with a thiazolylmethyl group, which imparts distinct chemical and biological properties. This unique structure allows for diverse reactivity and the potential for the development of novel therapeutic agents and functional materials.
Eigenschaften
Molekularformel |
C9H9N3OS |
|---|---|
Molekulargewicht |
207.25 g/mol |
IUPAC-Name |
5-amino-1-(1,3-thiazol-2-ylmethyl)pyridin-2-one |
InChI |
InChI=1S/C9H9N3OS/c10-7-1-2-9(13)12(5-7)6-8-11-3-4-14-8/h1-5H,6,10H2 |
InChI-Schlüssel |
RUAATFSTYKJALI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=O)N(C=C1N)CC2=NC=CS2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![{5-methyl-1-[(4-methylphenyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B13075406.png)
![3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine](/img/structure/B13075414.png)

![2-ethyl-3,7-dimethyl-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075432.png)

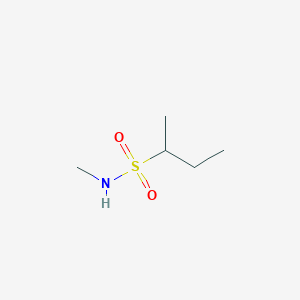
![1-(3-Methylbutyl)-1,8-diazaspiro[4.5]decane](/img/structure/B13075458.png)
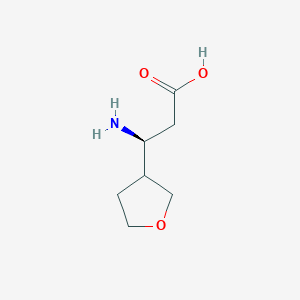
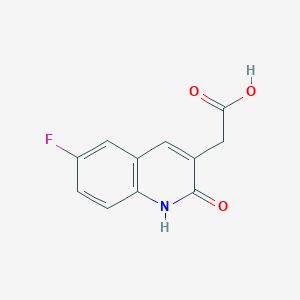
![2-[(2-Aminoethyl)amino]-N-(pyridin-2-ylmethyl)acetamidedihydrochloride](/img/structure/B13075491.png)


